2-Bromo-1-(4-cyclopropylphenyl)ethanone
Description
2-Bromo-1-(4-cyclopropylphenyl)ethanone is a brominated aromatic ketone featuring a cyclopropyl substituent at the para position of the phenyl ring. This compound is hypothesized to exhibit unique reactivity due to the steric and electronic effects of the cyclopropyl group, which combines ring strain with moderate electron-donating properties. These analogs, such as those with hydroxyl, methoxy, nitro, or halogen substituents, demonstrate how electronic and steric factors influence physicochemical properties and synthetic applications .
Properties
IUPAC Name |
2-bromo-1-(4-cyclopropylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPSEYWLPHHHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-cyclopropylphenyl)ethanone typically involves the bromination of 1-(4-cyclopropylphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-cyclopropylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.
Major Products:
- Substituted ethanone derivatives
- Alcohols
- Carboxylic acids
Scientific Research Applications
2-Bromo-1-(4-cyclopropylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of para-substituted 2-bromoacetophenone derivatives:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group (4-NO₂) in 2-bromo-1-(4-nitrophenyl)ethanone enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions in SRN1 mechanisms .
- Halogen Substituents: The iodo group (4-I) in 2-bromo-1-(4-iodophenyl)ethanone introduces steric bulk and polarizability, making it useful in cross-coupling reactions .
- Steric Effects: The 3,4-dimethoxy derivative exhibits higher melting points (81–83°C) due to intermolecular hydrogen bonding and crystalline packing .
Industrial and Handling Considerations
- Storage: Compounds like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone require inert gas storage (N₂ or Ar) to prevent degradation .
- Safety: Brominated acetophenones are generally classified as irritants, necessitating handling in ventilated environments .
Biological Activity
2-Bromo-1-(4-cyclopropylphenyl)ethanone, with the molecular formula CHBrO and a molecular weight of approximately 276.19 g/mol, is an organic compound notable for its unique structural features, including a bromine atom and a cyclopropyl-substituted phenyl group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine atom and carbonyl group are essential for its reactivity and binding affinity, which may lead to inhibition of specific enzymes or receptors associated with therapeutic effects. This compound is being explored for potential anti-inflammatory and anticancer properties, as well as antimicrobial activities against certain bacteria and fungi.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Properties : Some derivatives exhibit significant activity against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
- Medicinal Chemistry Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, which may possess pharmacological properties.
Case Studies
Several case studies have been documented that detail the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis of Alpha-Bromoketones : A novel one-pot strategy using this compound has been developed to synthesize alpha-bromoketones from secondary alcohols, demonstrating operational simplicity and good yields.
- Hydrazine Derivatives : The compound has been utilized in the Isoquinoline-catalyzed addition to dialkyl azodicarboxylate for synthesizing hydrazine derivatives, which are anticipated to exhibit various biological activities.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-(4-Cyclopropylphenyl)ethanone | CHO | 1.00 |
| 2-Bromo-1-(4-methylphenyl)ethanone | CHBrO₂ | 0.94 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CHBrClO | 0.91 |
| 2-Bromo-1-(4-fluorophenyl)ethanone | CHBrFO | 0.91 |
The presence of the cyclopropyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
